1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Vue d'ensemble

Description

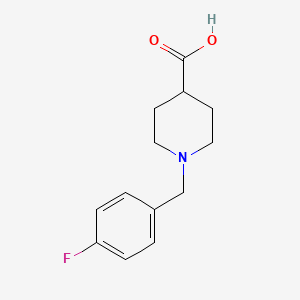

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and piperidine.

Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 4-fluorobenzyl chloride to form 1-(4-Fluoro-benzyl)-piperidine.

Carboxylation: The resulting 1-(4-Fluoro-benzyl)-piperidine is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research has highlighted the effectiveness of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid derivatives against various viral infections, particularly influenza A viruses. A study identified a class of N-benzyl-4,4-disubstituted piperidines, including fluorinated analogues, demonstrating potent inhibitory activity against H1N1 subtype influenza viruses. The mechanism involves interference with hemagglutinin-mediated membrane fusion, critical for viral entry into host cells .

Anticancer Potential

The compound's derivatives have shown promise in anticancer research. Investigations into their effects on cancer cell lines indicate that modifications to the piperidine structure can enhance cytotoxicity against specific tumor types. For instance, certain analogues have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a pathway for developing novel anticancer therapies .

Neuropharmacological Effects

The piperidine scaffold is well-regarded for its neuropharmacological properties. Compounds derived from this compound have been studied for their potential to act as inhibitors of neurotransmitter reuptake mechanisms, which could lead to therapeutic applications in treating mood disorders and anxiety .

Data Table: Summary of Biological Activities

| Activity | Target | Effectiveness | Reference |

|---|---|---|---|

| Antiviral | Influenza A H1N1 | Low µM activity | |

| Anticancer | Various cancer cell lines | Induces apoptosis | |

| Neuropharmacological | Neurotransmitter systems | Potential inhibitor |

Case Study 1: Influenza Virus Inhibition

A pivotal study utilized a library of piperidine-based compounds to evaluate their antiviral properties against influenza A viruses. The fluorinated analogue of this compound emerged as a leading candidate due to its low effective concentration (EC50) and favorable cytotoxicity profile. The compound was shown to bind specifically to hemagglutinin, blocking viral fusion and entry into host cells .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, derivatives of this compound were synthesized and screened against various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxic effects compared to unmodified piperidines. This study underscores the importance of structural modifications in optimizing biological activity against cancer .

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid

- 4-Fluorobenzoic acid

- 4-Fluorobenzylamine

Uniqueness: 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorobenzyl group, has been investigated for various therapeutic applications, including its roles in antiviral and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 235.26 g/mol. The structure features a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of piperidine compounds can inhibit viral replication. For instance, certain analogs have demonstrated activity against influenza viruses and coronaviruses, suggesting potential as antiviral agents .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Viral Proteases : Some studies suggest that compounds similar to this piperidine derivative can inhibit viral proteases, which are crucial for viral replication. For example, they may interact with the main protease (Mpro) of SARS-CoV-2, although the inhibition potency varies among different analogs .

- Induction of Apoptosis : In cancer models, the compound has been shown to activate apoptotic pathways. It may influence the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival and increased apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity Against Influenza : A study evaluated various piperidine derivatives for their antiviral properties against influenza A/H1N1. The fluorinated analogs showed promising results, indicating that modifications at the benzyl position could enhance efficacy .

- Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal carcinoma cells revealed that this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to standard chemotherapy agents like bleomycin .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJJEFFBTUTEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405144 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-25-9 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.